molecular formula C20H16N4O3S3 B2707161 N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-74-4

N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2707161
CAS No.: 1040653-74-4
M. Wt: 456.55
InChI Key: OWWRQNGKUGGUIG-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidinone core. Key structural elements include:

  • A thiazolo[4,5-d]pyrimidinone scaffold with a 7-oxo group and two thio (sulfur) substituents at positions 2 and 3.
  • A phenyl group at position 3 and a 2-methoxyphenyl moiety attached via an acetamide linker.

Properties

CAS No.

1040653-74-4

Molecular Formula

C20H16N4O3S3

Molecular Weight

456.55

IUPAC Name

N-(2-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H16N4O3S3/c1-27-14-10-6-5-9-13(14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

OWWRQNGKUGGUIG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant potential in various biological applications. Its unique structural features include a thiazolopyrimidine core and several functional groups that contribute to its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H16N4O3S3C_{20}H_{16}N_{4}O_{3}S_{3} and a molecular weight of approximately 493.67 g/mol. The structure includes:

  • A methoxyphenyl group
  • An acetamide moiety
  • A thioxo-thiazolopyrimidine derivative

These components are responsible for its diverse biological activities.

Biological Activities

This compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar thiazolopyrimidine structures possess significant anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Properties :
    • The compound's thiazolopyrimidine core is associated with antimicrobial activity. Research indicates that similar compounds exhibit antibacterial effects against pathogenic bacteria, suggesting potential applications in treating infections .
  • Enzyme Inhibition :
    • Interaction studies reveal that this compound may inhibit specific enzymes involved in drug metabolism and disease pathways. For example, it may act on acetylcholinesterase (AChE), which is relevant for neurological disorders .

The mechanism of action for this compound likely involves:

  • Binding to Target Proteins : The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .

Comparative Analysis with Related Compounds

To understand the relative biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-mesityl derivativeC20H18N4O3S3Contains mesityl groupAnticancer properties
N-(4-methylbenzyl)-derivativeC21H20N4O3S3Features a methylbenzyl groupStrong anticancer effects
7-hydroxy derivativesVariesKnown for enhanced solubilityImproved bioactivity

This table highlights how variations in structure can influence biological activity.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-y)thio)acetamide:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Testing : Research indicated that related compounds showed effective antibacterial activity against various strains of pathogenic bacteria .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-methoxyphenyl)-2-acetamide derivatives serve as building blocks for synthesizing more complex molecules. The compound can act as a reagent in various organic reactions due to its reactive functional groups.

Biology

Biologically, this compound exhibits notable activity that can be leveraged in several research areas:

Enzyme Inhibition

The thiazolo[4,5-d]pyrimidine core can inhibit key enzymes involved in cellular processes. This inhibition can be crucial for studies focusing on metabolic pathways and enzyme kinetics.

Receptor Binding

The compound may bind to specific receptors that modulate cellular signaling pathways, making it a candidate for research into signal transduction mechanisms.

Nucleic Acid Interaction

It has the potential to interact with DNA and RNA, affecting gene expression and protein synthesis.

Medicine

N-(2-methoxyphenyl)-2-acetamide has promising therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar thiazolo[4,5-d]pyrimidine structures exhibit potent antimicrobial properties. For instance:

  • In vitro studies have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, potentially disrupting cell walls or interfering with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is supported by studies showing cytotoxic effects against human cancer cell lines:

  • Studies have indicated significant activity against glioblastoma and breast cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Industry

In industrial applications, the unique chemical properties of this compound can be utilized in developing new materials such as polymers and coatings.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various thiazole derivatives including N-(2-methoxyphenyl)-2-acetamide derivatives. Modifications to the structure significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin.

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of N-(2-methoxyphenyl)-2-acetamide exhibited significant cytotoxic effects against several cancer cell lines. The proposed mechanisms included modulation of apoptosis pathways and disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound’s thiazolo[4,5-d]pyrimidinone core is structurally analogous to other thiazolopyrimidine derivatives but differs in substituent positioning and functional groups. Below is a comparative analysis:

Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
N-(2-Methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide Thiazolo[4,5-d]pyrimidinone 3-Ph, 5-S-acetamide (2-methoxyphenyl) Thioxo (S), Acetamide, Methoxy Target
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidinone 3-(4-Ethoxyphenyl), 6-Me, N-benzyl Ethoxy, Benzyl, Methyl
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-Trimethoxybenzylidene, 6-COOEt, 7-Me Ester, Benzylidene, Trimethoxy
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, Triazole-thiol Methoxy, Triazole, Thiol

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance solubility compared to bulkier substituents like trimethoxybenzylidene .
  • Core Flexibility: Thiazolo[4,5-d]pyrimidinone derivatives exhibit puckered rings (e.g., boat conformation), influencing crystallinity and stability .

Reactivity Trends :

  • Thiol groups at position 5 participate in nucleophilic substitution or oxidation reactions.
  • Methoxy and ethoxy substituents on aromatic rings modulate electronic effects, altering reactivity toward electrophiles .
Physicochemical and Spectroscopic Properties

NMR Analysis :

  • In thiazolopyrimidinones, chemical shifts for protons near sulfur atoms (e.g., C5-S) appear downfield (δ 3.5–4.5 ppm) due to electron withdrawal .
  • The 2-methoxyphenyl group would produce distinct aromatic proton shifts (δ 6.8–7.5 ppm) compared to 4-methoxy analogs, as seen in .

Crystallographic Data :

  • The thiazolo[4,5-d]pyrimidinone core in related compounds adopts a flattened boat conformation, with dihedral angles between fused rings ranging from 80–90° .
  • Hydrogen bonding (C–H···O) in crystal lattices enhances thermal stability, as observed in ethyl 7-methyl-3-oxo derivatives .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology : The compound’s synthesis involves thiazolo-pyrimidine core formation and subsequent functionalization. Key steps include:

  • Solvent selection : Use polar aprotic solvents like DMF for thioether bond formation, as demonstrated in analogous thiazolidinedione syntheses .
  • Reaction monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane) to track intermediate formation and avoid over-oxidation .
  • Purification : Column chromatography (silica gel, gradient elution) effectively isolates the final product.
    • Data : Yields for structurally similar compounds range from 60–75% under optimized conditions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks using DEPT-135 to confirm acetamide and methoxyphenyl substituents. For example, the methoxy group typically appears as a singlet at δ ~3.8 ppm .
  • IR : Confirm thioxo (C=S) stretching at ~1250–1150 cm⁻¹ and carbonyl (C=O) at ~1680–1650 cm⁻¹ .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths (e.g., C–S bonds: ~1.7 Å) and dihedral angles between aromatic rings .

Q. How can biological activity be evaluated in vitro and in vivo?

  • In vitro : Use the MTT assay ( ) to assess cytotoxicity in cancer cell lines (IC50 values).
  • In vivo : For hypoglycemic activity, adopt protocols from thiazolidinedione derivatives: administer 50–100 mg/kg/day to diabetic rodent models and monitor blood glucose levels .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -Cl, -F) or donating (-OCH3) groups. Compare IC50 values in target assays.
  • Data : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability in pharmacokinetic studies .

Q. What computational strategies predict binding affinity to target proteins?

  • Approach :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like PPAR-γ (a target for hypoglycemic agents).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
    • Validation : Compare computed binding energies (-8.5 to -10.0 kcal/mol) with experimental IC50 values .

Q. How can crystallization conditions be tailored to obtain polymorphs with improved solubility?

  • Crystallography : Screen solvents (e.g., DMSO, ethanol) and additives (e.g., PEG) to isolate polymorphs.
  • Data : Ethyl acetate/hexane mixtures yield monoclinic crystals (space group P21/c) with lattice parameters a=12.3 Å, b=7.9 Å, c=15.1 Å .

Q. What strategies resolve contradictions in spectroscopic vs. computational structural data?

  • Case study : If NMR suggests equatorial thioacetamide conformation but DFT predicts axial, use NOESY to detect spatial proximity between protons.
  • Tools : SHELXL refinement with high-resolution (<1.0 Å) XRD data resolves such discrepancies .

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